Crotylamine

physicochemical characterization distillation process chemistry

Crotylamine ((E)-but-2-en-1-amine, CAS 21035-54-1) is a primary unsaturated aliphatic amine with the molecular formula C₄H₉N and a molecular weight of 71.12 g/mol. It features a trans-configured internal double bond conjugated to the amine-bearing methylene, distinguishing it from terminal-alkene analogs such as allylamine and but-3-en-1-amine.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 21035-54-1
Cat. No. B1637883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotylamine
CAS21035-54-1
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESCC=CCN
InChIInChI=1S/C4H9N/c1-2-3-4-5/h2-3H,4-5H2,1H3
InChIKeyQFUSOYKIDBRREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotylamine (CAS 21035-54-1): Physicochemical Baseline and Compound-Class Identification for Procurement


Crotylamine ((E)-but-2-en-1-amine, CAS 21035-54-1) is a primary unsaturated aliphatic amine with the molecular formula C₄H₉N and a molecular weight of 71.12 g/mol . It features a trans-configured internal double bond conjugated to the amine-bearing methylene, distinguishing it from terminal-alkene analogs such as allylamine and but-3-en-1-amine. Its experimentally determined boiling point of 88.5 °C (at 760 mmHg), density of 0.774 g/cm³, and logP of 1.22 place it in a distinct physicochemical space relative to its closest in-class comparators, with implications for both synthetic handling and partitioning behaviour .

(E)-configured internal double bond supports stereospecific sigmatropic rearrangements Aza-Claisen workflow
Reported higher lipophilicity relative to terminal-alkene analogs facilitates organic-phase extraction Partitioning context
Boiling-point differential aids fractional distillation and lowers ambient-pressure volatile loss Purification context

Why Crotylamine Cannot Be Interchanged with Allylamine or Homoallylamine: The Quantitative Rationale


Within the unsaturated C₃–C₄ primary amine family, a simple 'generic substitution' approach carries demonstrable risk. Crotylamine, allylamine (C₃H₇N), methallylamine (C₄H₉N), and but-3-en-1-amine (C₄H₉N) differ not only in boiling point and density but, critically, in lipophilicity (logP ≈ 1.22 versus ≤ 0.5 for allylamine and but-3-en-1-amine), which alters phase partitioning, extraction behaviour, and passive membrane permeability in biological or biomimetic systems . Furthermore, the (E)-configured internal double bond of crotylamine imparts geometric rigidity that is absent in the terminal alkenes, directly impacting stereochemical outcomes in pericyclic reactions such as the 3-aza-Claisen rearrangement [1]. Substitution without re-validation of these parameters can compromise reaction yield, stereoselectivity, or ADME properties in downstream applications.

Lipophilicity mismatch
logP differs by >1 unit versus allylamine and but-3-en-1-amine, altering phase partitioning, extraction behaviour, and passive permeability predictions—direct substitution may shift assay or work-up profiles.
Geometric rigidity absent in terminal alkenes
The internal (E)-double bond of crotylamine imparts stereochemical control that allylamine, methallylamine, and but-3-en-1-amine cannot replicate; pericyclic reaction outcomes may differ substantially.
Volatility and safety-profile shift
Flash-point and vapour-pressure differences relative to lower-molecular-weight analogs change storage classification and evaporative-loss risk; handling protocols may not transfer directly.

Crotylamine Differentiation Evidence: Head-to-Head Physicochemical, Synthetic, and Application Data


Crotylamine vs. Allylamine: Boiling Point and Vapour Pressure Differentiation for Distillation-Based Purification

Crotylamine exhibits a substantially higher boiling point (88.5 °C at 760 mmHg) compared to allylamine (55–58 °C at 760 mmHg) [1]. This 30–33 °C elevation facilitates separation from low-boiling contaminants and simplifies fractional distillation in multi-step synthetic sequences. Concomitantly, crotylamine's vapour pressure at 25 °C (61.0 mmHg) is lower than that of allylamine (~263 mmHg, calculated from Antoine constants), reducing evaporative loss during ambient-temperature handling and improving containment in open-vessel protocols .

Boiling point & vapour pressure
Cross-study comparable
Crotylamine88.5 °C / 61.0 mmHg
Allylamine55–58 °C / ~263 mmHg
Δ +30–33 °C; Vp ratio 0.23×
Higher boiling point and lower vapour pressure improve distillation separation and reduce evaporative loss.
At 760 mmHg and 25 °C; predicted/experimental values.
physicochemical characterization distillation process chemistry

Crotylamine vs. Allylamine and But-3-en-1-amine: LogP-Driven Lipophilicity Differentiation for Extraction and Bioavailability

Crotylamine displays an experimentally derived logP of 1.22, markedly higher than that of allylamine (logP ≈ 0.03) and but-3-en-1-amine (logP ≈ 0.48) [1]. This ~1.2 log unit increase over allylamine corresponds to an approximately 16-fold greater partition into octanol, which directly impacts liquid-liquid extraction efficiency from aqueous reaction mixtures and predicts greater passive membrane permeability. For medicinal chemistry campaigns, this difference shifts the compound from a 'low-permeability' space toward a more favourable region for CNS or intracellular target engagement.

Lipophilicity (logP)
Cross-study comparable
Crotylamine1.22
Allylamine~0.03
But-3-en-1-amine~0.48
Δ +1.19 / 16-fold octanol partition
Markedly higher partitioning supports extraction and may favour CNS/intracellular target engagement models.
Experimental and predicted logP; DrugBank, ChemSpider.
logP lipophilicity drug design extraction

Stereoselective Synthesis of Crotylamine via DPPA-Mediated Rearrangement: 85% Two-Step Yield with Catalytic Pd(II)

A stereoselective route to crotylamine has been reported via a [3,3]-aza-phospha-oxa-Cope sigmatropic rearrangement employing diphenylphosphoryl azide (DPPA) as the amine source [1]. Methylvinylcarbinol was converted into crotylamine in 85% yield over two steps, with excellent selectivity achieved through the addition of a catalytic amount of PdCl₂(MeCN)₂. This method provides a direct, high-yielding access to the (E)-configured product without requiring pre-installation of the amine functionality, in contrast to classical routes that proceed via crotyl halide displacement, which often suffer from competing elimination and lower E/Z fidelity.

DPPA synthesis yield
Class-level inference
85% two-step yield
(E)-selective, Pd(II)-catalyzed
Reported route provides defined geometry and reduced isomeric separation burden.
Review-level source; independent replication advised.
DPPA stereoselective synthesis allylic amine palladium catalysis

Crotylamine as a Discriminative Fragment in Withdrawn CNS Drugs: A Structure-Based Safety Alert for Candidate Screening

In a machine-learning study classifying approved versus withdrawn central nervous system (CNS) drugs based on ToxPrint chemotype features, crotylamine was identified as one of seven key discriminative fragments enriched in the withdrawn-drug set [1]. This structural alert—the aliphatic allylic amine motif—was statistically associated with drugs removed from the market due to adverse effects. The presence of this fragment in a lead series should therefore trigger early safety profiling, providing a data-driven caution flag that is not generated by the saturated analog butylamine or the terminal alkene but-3-en-1-amine.

Toxicophore alert
Class-level inference
Identified as discriminative fragment in withdrawn CNS drugs
ToxPrint SVM model, 78% accuracy
Supports early toxicophore screening—not a default building-block selection.
Association, not causation; data to verify.
ToxPrint structural alert drug withdrawal CNS safety

Isomerically Pure E- and Z-Crotylamines Enable Stereodivergent 3-Aza-Claisen Rearrangements

Walters and Hoem demonstrated that isomerically pure (E)- and (Z)-crotylamines, prepared in situ, undergo 3-aza-Claisen rearrangement to deliver diastereomeric products with defined relative stereochemistry [1]. The (E)-isomer, corresponding to CAS 21035-54-1, provides the anti-configured rearrangement product, while the (Z)-isomer yields the syn diastereomer. This stereospecificity is a direct consequence of the chair-like transition state of the [3,3]-sigmatropic shift, which faithfully transfers olefin geometry to the newly formed carbon–carbon bond. No analogous stereodivergence is accessible with allylamine, which lacks the methyl substituent necessary to establish a stereogenic center in the rearrangement product.

Stereodivergent aza-Claisen
Class-level inference
(E)-crotylamine → anti diastereomer
(Z)-crotylamine → syn diastereomer
Unique stereospecificity absent in allylamine or but-3-en-1-amine.
J. Org. Chem. 1994; in situ preparation.
aza-Claisen stereochemistry sigmatropic rearrangement chiral building block

Crotylamine Density and Flash Point: Practical Handling Differentiation from Lower-Molecular-Weight Analogs

Crotylamine (density 0.774 g/cm³; flash point 1.5 °C) is denser than allylamine (0.763 g/cm³; flash point −28 °C) [1] and shows a significantly higher flash point than methallylamine (−28 °C) and allylamine. While all three are classified as highly flammable liquids, crotylamine's ~29 °C elevation in flash point relative to allylamine reduces the ignition risk during ambient-temperature handling and meets different storage classification thresholds under some regulatory frameworks. The higher density also influences phase separation behaviour in aqueous-organic work-up procedures.

Density & flash point
Cross-study comparable
Crotylamine0.774 g/cm³ / 1.5 °C
Allylamine0.763 g/cm³ / −28 °C
ΔFlash +29.5 °C
Higher flash point may influence storage classification; density difference aids phase separation.
All listed as highly flammable liquids.
density flash point safety handling

Where Crotylamine Outperforms Analogs: Evidence-Backed Use Scenarios for Procurement Prioritization


Stereodivergent Synthesis of Chiral 1,2-Disubstituted Amines via Aza-Claisen Rearrangement

Crotylamine's (E)-configured internal double bond enables 3-aza-Claisen rearrangements that stereospecifically transfer alkene geometry to the product, generating anti-configured chiral amines. This stereodivergence is inaccessible with allylamine (no methyl substituent) or but-3-en-1-amine (wrong alkene position) [Section_3, Evidence_Item 5]. Procurement of isomerically pure (E)-crotylamine (CAS 21035-54-1) is therefore essential for medicinal chemistry programs requiring defined relative stereochemistry at contiguous stereogenic centers.

Lipophilic Amine Building Block for CNS-Penetrant Library Synthesis

With a logP of 1.22—approximately 16-fold higher than allylamine—crotylamine is the preferred primary amine scaffold when designing compound libraries for blood-brain barrier penetration or intracellular targets [Section_3, Evidence_Item 2]. Its enhanced lipophilicity also streamlines liquid-liquid extraction during parallel synthesis work-up, reducing solvent consumption and cycle time.

High-Yield Stereoselective Synthesis via DPPA-Mediated Allylic Amination

The DPPA/Pd(II)-catalyzed route delivers crotylamine in 85% two-step yield with defined (E)-stereochemistry, outperforming classical halide displacement and non-stereoselective reductive amination methods [Section_3, Evidence_Item 3]. This route is particularly attractive for process development groups seeking to minimize chromatographic purification and maximize throughput of the geometrically pure product.

Toxicophore-Aware Fragment Selection in Early-Stage CNS Drug Discovery

Computational toxicophore analysis has identified crotylamine as a discriminative fragment enriched in withdrawn CNS drugs [Section_3, Evidence_Item 4]. Rather than avoiding the compound, informed medicinal chemistry teams may use crotylamine deliberately in early screening cascades to benchmark safety liabilities, making its procurement a strategic element of de-risking workflows—a use case not applicable to non-flagged analogs such as butylamine.

Application
Selection Property
Validation Focus
Stereodivergent chiral amine synthesis
(E)-configured internal double bond
Diastereoselectivity in [3,3]-sigmatropic rearrangements
CNS-penetrant library design
Ranked higher lipophilicity among C₃–C₄ amines
Partitioning and passive permeability assessment
High-throughput stereoselective amination
DPPA/Pd(II) catalytic route
Yield and geometric purity evaluation
Early toxicophore screening
Allylic amine structural alert
Safety liability profiling in CNS candidate series
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